molecular formula C8H7BrN2 B1292549 6-Bromo-4-methyl-1H-indazole CAS No. 885520-98-9

6-Bromo-4-methyl-1H-indazole

Cat. No.: B1292549
CAS No.: 885520-98-9
M. Wt: 211.06 g/mol
InChI Key: OIVUHPTVQVCONM-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-indazole, also known as 6-Br-4-Me-1H-indazole, is a heterocyclic aromatic compound that belongs to the indazole family. It is an important chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. 6-Br-4-Me-1H-indazole has been widely studied in recent years due to its potential applications in scientific research and drug development.

Scientific Research Applications

Synthesis Methodologies

6-Bromo-4-methyl-1H-indazole serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, a study details the regiospecific synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers, demonstrating the utility of this compound in creating compounds with potential biological activities (Dandu et al., 2007).

Biological Activities

Research has also explored the inhibitory effects of indazole derivatives, including 6-Bromo-1H-indazole variants, on lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. This study highlights the potential of indazoles as modulators of LPO activity, which could have implications for immune system health and the development of antimicrobial agents (Köksal & Alım, 2018).

Material Science

The corrosion inhibitive properties of indazoles, including this compound derivatives, have been studied for their potential to protect metals against corrosion in acidic environments. These findings could lead to the development of new corrosion inhibitors for industrial applications (Babić-Samardžija et al., 2005).

Anticancer Potential

Further, the anticancer activity of 1H-benzo[f]indazole-4,9-dione derivatives, which could be synthesized using this compound as a precursor, has been evaluated. These compounds have shown promising antiproliferative effects in preliminary in vitro studies, suggesting their potential as candidates for anticancer drug development (Molinari et al., 2015).

Antimicrobial and Antifungal Applications

The scaffold of indazole, including 6-Bromo variants, has been highlighted for its broad biological activities, including antimicrobial and antifungal effects. This makes indazoles, including this compound, significant in the search for new therapeutic agents (Panda et al., 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for many cellular functions . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . It also affects cell proliferation by modulating the expression of genes involved in the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various metabolic pathways . Additionally, this compound can modulate the expression of specific genes by interacting with transcription factors, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit specific enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

6-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUHPTVQVCONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646468
Record name 6-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-98-9
Record name 6-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-METHYL-1H-INDAZOLE
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